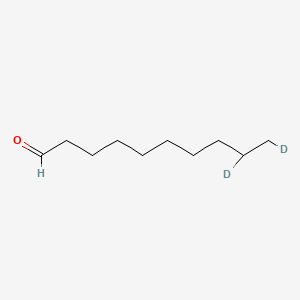
Decyl aldehyde-d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decyl aldehyde-d2, also known as deuterated decanal, is a deuterium-labeled compound with the chemical formula C10H18D2O. It is a stable isotope-labeled compound used primarily in scientific research. The deuterium atoms replace the hydrogen atoms in the aldehyde group, making it useful for various analytical and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Decyl aldehyde-d2 can be synthesized through the deuteration of decanal. The process involves the replacement of hydrogen atoms with deuterium atoms. One common method is the catalytic exchange reaction, where decanal is treated with deuterium gas in the presence of a catalyst such as palladium on carbon. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure efficient deuteration. The purity of the final product is crucial, and various purification techniques, such as distillation and chromatography, are employed to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Decyl aldehyde-d2 undergoes various chemical reactions, including:
Reduction: It can be reduced to decanol-d2 using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aldehyde group can undergo nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid; typically conducted in aqueous or acidic conditions.
Substitution: Nucleophiles such as amines or alcohols; reactions often occur under basic or neutral conditions.
Major Products Formed
Oxidation: Decanoic acid-d2.
Reduction: Decanol-d2.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Decyl aldehyde-d2 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Mechanism of Action
The mechanism of action of decyl aldehyde-d2 involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized by aldehyde dehydrogenases to form decanoic acid-d2. The deuterium labeling allows for precise tracking of its metabolic fate, providing insights into the pathways involved in aldehyde metabolism .
Comparison with Similar Compounds
Similar Compounds
Uniqueness of Decyl Aldehyde-d2
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and quantification in various analytical techniques, making it a valuable tool in scientific studies .
Properties
Molecular Formula |
C10H20O |
|---|---|
Molecular Weight |
158.28 g/mol |
IUPAC Name |
9,10-dideuteriodecanal |
InChI |
InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h10H,2-9H2,1H3/i1D,2D |
InChI Key |
KSMVZQYAVGTKIV-QDNHWIQGSA-N |
Isomeric SMILES |
[2H]CC([2H])CCCCCCCC=O |
Canonical SMILES |
CCCCCCCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[4-[4-amino-1-[2-[3,3,4,5,5-pentadeuterio-4-(dimethylamino)piperidin-1-yl]ethyl]pyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl]carbamate](/img/structure/B12371899.png)

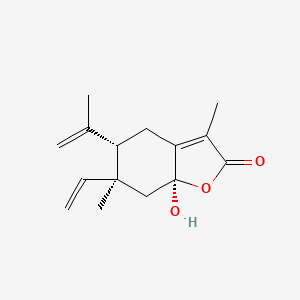
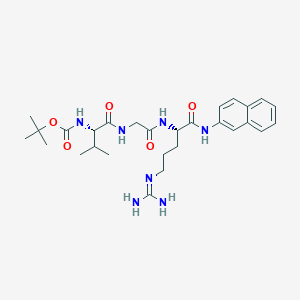
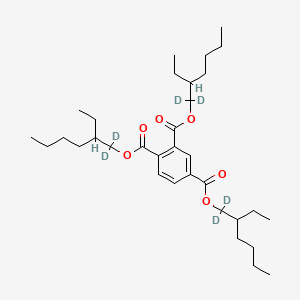
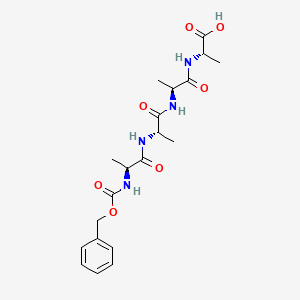
![3-methoxy-N-methyl-5-[3-(2-methylpyridin-4-yl)pyridin-2-yl]oxybenzamide](/img/structure/B12371927.png)
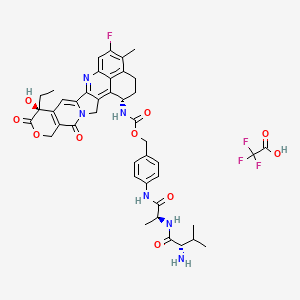
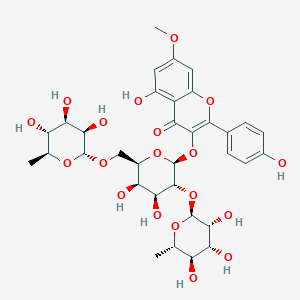
![(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-2-(4-methoxyphenyl)-4-oxochromen-7-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12371955.png)
![disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate](/img/structure/B12371958.png)
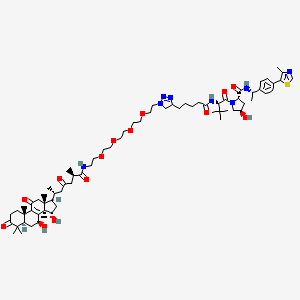
![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phosphonooxypropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12371968.png)

